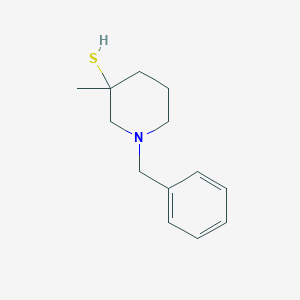
1-Benzyl-3-methylpiperidine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methylpiperidine-3-thiol is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group, a methyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methylpiperidine-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 3-methylpiperidine under specific conditions to form the desired piperidine ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-methylpiperidine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methylpiperidine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methylpiperidine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-Benzylpiperidine: Lacks the methyl and thiol groups, resulting in different chemical properties.
3-Methylpiperidine: Lacks the benzyl and thiol groups, affecting its reactivity and applications.
Piperidine-3-thiol: Lacks the benzyl and methyl groups, leading to different biological activities.
Uniqueness: 1-Benzyl-3-methylpiperidine-3-thiol is unique due to the presence of all three substituents (benzyl, methyl, and thiol groups), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
1-benzyl-3-methylpiperidine-3-thiol |
InChI |
InChI=1S/C13H19NS/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 |
Clave InChI |
QAMZVKJWMGBGJH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)CC2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















